

An In-Depth Technical Guide to 4-[(Trimethylsilyl)ethynyl]benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

4-	
Compound Name:	[(Trimethylsilyl)ethynyl]benzaldehyde
Cat. No.:	B1303621

[Get Quote](#)

Introduction

4-[(Trimethylsilyl)ethynyl]benzaldehyde is a versatile bifunctional organic compound that incorporates both a reactive aldehyde group and a protected terminal alkyne. This unique structural combination makes it a valuable building block in organic synthesis, particularly in the construction of complex aromatic architectures, functional materials, and as a precursor in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

The nomenclature and key physical and chemical properties of **4-[(Trimethylsilyl)ethynyl]benzaldehyde** are summarized below.

IUPAC Name: **4-[(Trimethylsilyl)ethynyl]benzaldehyde**[\[1\]](#)

Synonyms:

- 4-(Trimethylsilyl)ethynylbenzaldehyde[\[2\]](#)
- 4-[2-(Trimethylsilyl)ethynyl]benzaldehyde[\[2\]](#)

- p-[(Trimethylsilyl)ethynyl]benzaldehyde[2]
- 4-((Trimethylsilyl)ethynyl)benzaldehyde[3]
- Benzaldehyde, 4-[(trimethylsilyl)ethynyl]-[4]

Quantitative Data

Property	Value	Source
CAS Number	77123-57-0	[5]
Molecular Formula	C ₁₂ H ₁₄ OSi	[4]
Molecular Weight	202.32 g/mol	[5][6]
Melting Point	66-70 °C (lit.)	[4]
Appearance	Light brown to brown solid	[4]

Spectral Data

While specific experimental spectra for **4-[(trimethylsilyl)ethynyl]benzaldehyde** are not readily available in all databases, references to its spectral characteristics exist. For analogous compounds such as 4-[(trimethylsilyl)ethynyl]benzonitrile, detailed NMR data has been reported, which can provide a close approximation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Analogous Compound: 4-[(Trimethylsilyl)ethynyl]benzonitrile in CDCl₃)

Nucleus	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz	Assignment	Source
^1H	7.59	d	8	2H, aryl-H	[6]
^1H	7.53	d	8	2H, aryl-H	[6]
^1H	0.26	s		9H, TMS-CH ₃	[6]
^{13}C	132.6	aryl-C		[6]	
^{13}C	132.1	aryl-C		[6]	
^{13}C	128.2	aryl-C		[6]	
^{13}C	118.6	aryl-C (ipso-CN)		[6]	
^{13}C	111.9	aryl-C		[6]	
^{13}C	103.2	alkyne-C		[6]	
^{13}C	99.7	alkyne-C		[6]	
^{13}C	-0.10	TMS-CH ₃		[6]	

Other Spectroscopic Data:

- Infrared (IR) Spectroscopy: Available as ATR-IR and Transmission IR spectra.[\[7\]](#)
- Raman Spectroscopy: A computed Raman spectrum is available.[\[7\]](#)
- Mass Spectrometry (MS): GC-MS data is available.[\[7\]](#)

Experimental Protocols

The primary and most efficient method for the synthesis of **4-[(trimethylsilyl)ethynyl]benzaldehyde** is the Sonogashira cross-coupling reaction.

Synthesis via Sonogashira Coupling

This reaction couples a terminal alkyne with an aryl halide, catalyzed by palladium and copper complexes.[8]

Reaction Scheme:

Detailed Protocol:

- Materials:

- 4-bromobenzaldehyde
- Trimethylsilylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N), anhydrous
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
- Inert gas (Argon or Nitrogen)

- Procedure:

- To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromobenzaldehyde (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.03 equivalents), and copper(I) iodide (e.g., 0.05 equivalents).[8]
- Add anhydrous solvent (e.g., Toluene or THF) and triethylamine (e.g., 3.0 equivalents).[8]
- To the stirred mixture, add trimethylsilylacetylene (e.g., 1.2 equivalents) via syringe.
- Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60–80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]
- Upon completion, cool the reaction mixture to room temperature.

- Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst.[8]
- Wash the organic layer with a saturated aqueous solution of ammonium chloride and then with brine.[8]
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Applications in Multi-Step Synthesis

4-[(Trimethylsilyl)ethynyl]benzaldehyde is a key intermediate in the synthesis of more complex molecules. A notable application is in the preparation of 4,4'-(ethyne-1,2-diyl)dibenzaldehyde, a precursor for covalent organic frameworks (COFs) and fluorescent macromolecules.[9][10]

Synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde

This two-step synthesis first involves the deprotection of the trimethylsilyl group, followed by a second Sonogashira coupling.

Experimental Workflow:

Step 1: Deprotection

4-[(Trimethylsilyl)ethynyl]benzaldehyde

 K_2CO_3 , MeOH/THF

4-Ethynylbenzaldehyde

Step 2: Sonogashira Coupling

4-Ethynylbenzaldehyde

4-Bromobenzaldehyde

 $Pd(PPh_3)_2Cl_2$, CuI, Et₃N $Pd(PPh_3)_2Cl_2$, CuI, Et₃N

4,4'-(Ethyne-1,2-diyl)dibenzaldehyde

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 4,4'-(ethyne-1,2-diyl)dibenzaldehyde.

Detailed Protocol for the Synthesis of 4,4'-(ethyne-1,2-diyl)dibenzaldehyde:

- Step 1: Deprotection of **4-[(Trimethylsilyl)ethynyl]benzaldehyde** to 4-Ethynylbenzaldehyde
 - Dissolve **4-[(trimethylsilyl)ethynyl]benzaldehyde** in a mixture of methanol and tetrahydrofuran (THF).
 - Add potassium carbonate (K_2CO_3) to the solution.
 - Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

- Work up the reaction by adding water and extracting with an organic solvent. The crude 4-ethynylbenzaldehyde is then purified.
- Step 2: Sonogashira Coupling to form 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde
 - In a Schlenk flask under an inert atmosphere, combine the prepared 4-ethynylbenzaldehyde, 4-bromobenzaldehyde, a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, and copper(I) iodide (CuI) in a suitable solvent like triethylamine.[9]
 - Heat the reaction mixture (e.g., to 70 °C) and stir for several hours until the reaction is complete.[11]
 - After cooling, the product is isolated and purified, typically by column chromatography, to yield 4,4'-(ethyne-1,2-diyl)dibenzaldehyde as a solid.[9]

Conclusion

4-[(Trimethylsilyl)ethynyl]benzaldehyde is a valuable and versatile building block in modern organic synthesis. Its dual functionality allows for sequential and site-selective reactions, making it an important intermediate in the synthesis of functional materials, complex organic molecules, and potential pharmaceutical compounds. The well-established Sonogashira coupling provides a reliable and efficient route for its preparation. This guide provides essential technical information to aid researchers and scientists in the effective utilization of this compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. reddit.com [reddit.com]
- 2. rsc.org [rsc.org]
- 3. m.youtube.com [m.youtube.com]

- 4. 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde | 84907-55-1 | Benchchem [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. spectrabase.com [spectrabase.com]
- 8. benchchem.com [benchchem.com]
- 9. Buy 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde | 84907-55-1 [smolecule.com]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-[(Trimethylsilyl)ethynyl]benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1303621#4-trimethylsilyl-ethynyl-benzaldehyde-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com